molecular formula C19H23N3O2S B2626056 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide CAS No. 893982-97-3

2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide

Cat. No.: B2626056
CAS No.: 893982-97-3
M. Wt: 357.47
InChI Key: WMEDXYJJTCMFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring, a thioether linkage, and an oxolane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, such as 4-ethylthiophenol, under nucleophilic substitution conditions.

    Attachment of the Oxolane Moiety: The oxolane moiety is attached through an amide bond formation reaction, typically involving the reaction of the thioether-pyridazine intermediate with an oxolane-containing amine, such as 2-oxolanylmethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Dihydropyridazine, tetrahydropyridazine

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pyridazine ring and thioether linkage may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
  • 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylethyl)acetamide
  • 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylpropyl)acetamide

Uniqueness

2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide is unique due to the specific combination of its structural features, such as the ethyl-substituted phenyl group, the pyridazine ring, and the oxolane moiety

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-2-14-5-7-15(8-6-14)17-9-10-19(22-21-17)25-13-18(23)20-12-16-4-3-11-24-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEDXYJJTCMFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330780
Record name 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893982-97-3
Record name 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.